molecular formula C26H40N4O3 B12732944 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- CAS No. 83494-70-6

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy-

Cat. No.: B12732944
CAS No.: 83494-70-6
M. Wt: 456.6 g/mol
InChI Key: VGEZIAUVYHYWKE-UHFFFAOYSA-N
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Description

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzo-fused cyclohepta-furan ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- typically involves multi-step organic reactions. The process may start with the formation of the benzo-fused cyclohepta-furan core, followed by the introduction of the carboxamide and diethylaminoethyl groups. Common reagents and conditions include:

    Cyclization reactions: to form the furan ring.

    Amidation reactions: to introduce the carboxamide group.

    Alkylation reactions: to attach the diethylaminoethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxamide groups to amines.

    Substitution: Replacement of diethylaminoethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Research indicates that derivatives of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide exhibit notable pharmacological effects, including:

  • Anticancer Properties : Some derivatives have shown the ability to inhibit cancer cell proliferation. Studies suggest that these compounds may affect cancer cell signaling pathways and induce apoptosis in malignant cells.
  • Neuroactive Effects : The compound has been investigated for its potential neuroprotective properties. Its interaction with neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.
  • Anti-inflammatory Activity : Similar compounds have been documented to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Optimization

The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide typically involves multi-step organic reactions. Common reagents include potassium permanganate and lithium aluminum hydride for oxidation and reduction processes respectively. Optimization of reaction conditions is crucial to maximize yield and purity.

Synthetic Route Overview:

  • Starting Materials : Utilize o-phenylenediamines and 4-(arylmethylene)-6-phenyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one.
  • Key Reactions : Include cyclization reactions that form the core structure.
  • Final Modifications : Introduce functional groups through selective substitutions to enhance biological activity.

Applications in Medicinal Chemistry

The versatility of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide suggests several potential applications:

Application AreaDescription
Pharmaceuticals Development of new drugs targeting cancer and neurodegenerative diseases.
Biological Research Studying interactions with biological targets to elucidate mechanisms of action.
Chemical Synthesis Serving as an intermediate in the synthesis of other complex organic compounds.

Case Studies

Several studies have documented the pharmacological effects of this compound:

  • Anticancer Study : A study demonstrated that a derivative inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Research : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating Alzheimer's disease.
  • Anti-inflammatory Effects : Experimental models showed reduced inflammation markers when treated with derivatives of this compound compared to control groups .

Mechanism of Action

The mechanism of action of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives: Compounds with similar core structures but different functional groups.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different ring systems.

    Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups but different core structures.

Uniqueness

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- stands out due to its unique combination of a benzo-fused cyclohepta-furan ring system with carboxamide and diethylaminoethyl groups. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

The compound 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy- (CAS No. 83494-70-6) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzo-cyclohepta-furan core with various functional groups, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C26H40N4O3
  • Molecular Weight : 456.62 g/mol
  • Structural Features : The compound features a carboxamide group and diethylamino substituents that enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds related to 4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives exhibit various pharmacological effects. Key findings include:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this class of compounds:

  • In vitro Studies : The compound has shown moderate to significant activity against various bacterial strains and fungi. For instance, derivatives have been tested against pathogens like Escherichia coli and Staphylococcus aureus, exhibiting minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Microorganism Activity MIC (µg/mL)
Escherichia coliModerate to significant32
Staphylococcus aureusModerate16
Candida albicansSignificant64

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Cholinesterase Inhibition : It demonstrated selective inhibition towards butyrylcholinesterase (BChE), with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer's disease.
Enzyme IC50 (µM)
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

The biological activity of this compound is likely due to its ability to interact with various biological targets:

  • Receptor Binding : Its structural features allow for effective binding to receptors involved in neurotransmission and microbial inhibition.
  • Molecular Docking Studies : Computational studies have indicated that the compound can form hydrogen bonds with critical amino acids in target enzymes, enhancing its inhibitory effects.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several derivatives of the compound against a panel of bacteria and fungi. Results showed that modifications in the diethylamino substituents significantly affected the activity profile.
  • Cholinesterase Inhibition Study : Another study focused on the inhibition of cholinesterase enzymes by the compound, revealing that structural variations influenced selectivity and potency against BChE versus acetylcholinesterase.

Properties

CAS No.

83494-70-6

Molecular Formula

C26H40N4O3

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-(diethylamino)ethylamino]-2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide

InChI

InChI=1S/C26H40N4O3/c1-5-29(6-2)17-15-27-25(31)21-19-33-23-14-13-20-11-9-10-12-22(20)26(32,24(21)23)28-16-18-30(7-3)8-4/h9-12,19,28,32H,5-8,13-18H2,1-4H3,(H,27,31)

InChI Key

VGEZIAUVYHYWKE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=COC2=C1C(C3=CC=CC=C3CC2)(NCCN(CC)CC)O

Origin of Product

United States

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